Cas no 494798-73-1 (4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1)
494798-73-1 structure
Product Name:4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1
Numero CAS:494798-73-1
MF:C18H11F17O2
MW:582.251605272293
CID:932418
PubChem ID:12154169
Update Time:2025-05-22
4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)benzaldehyde
- 38456_ALDRICH
- 38456_FLUKA
- 4-(1H,1H,2H,2H,3H,3H-Perfluoroundecyloxy)benzaldehyde
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyloxy)benzaldehyde
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyloxy)-benzaldehyde
- 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde
- 4-[3-(perfluorooctyl)propyl-1-oxy]benzaldehyde
- 4-[3-(perfluorooctyl)propyloxy]benzaldehyde
- ACMC-20amwo
- AG-F-65672
- CTK4J1326
- 4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)oxy)benzaldehyde
- AKOS015889324
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyloxy) benzaldehyde, >=97.0%
- NS00109873
- 494798-73-1
- SCHEMBL896329
- DTXSID30478718
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyloxy) benzaldehyde
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyloxy)benzaldehyde,>=97.0%
- 4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1
-
- Inchi: 1S/C18H11F17O2/c19-11(20,6-1-7-37-10-4-2-9(8-36)3-5-10)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-5,8H,1,6-7H2
- Chiave InChI: KOLANEVLEDPTQG-UHFFFAOYSA-N
- Sorrisi: FC(C(C(CCCOC1C=CC(C=O)=CC=1)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Proprietà calcolate
- Massa esatta: 582.04873
- Massa monoisotopica: 582.0487583g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 19
- Conta atomi pesanti: 37
- Conta legami ruotabili: 12
- Complessità: 782
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 7.9
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.52
- Punto di fusione: 60-64 °C
- Punto di ebollizione: 353.557°C at 760 mmHg
- Punto di infiammabilità: >110 °C
- Indice di rifrazione: 1.379
- PSA: 26.3
4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1 Informazioni sulla sicurezza
- WGK Germania:3
- CODICI DEL MARCHIO F FLUKA:10
4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-238750-100 mg |
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, |
494798-73-1 | 100MG |
¥1,504.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-238750A-250 mg |
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, |
494798-73-1 | 250MG |
¥1,053.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-238750-100mg |
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, |
494798-73-1 | 100mg |
¥1504.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-238750A-250mg |
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, |
494798-73-1 | 250mg |
¥1053.00 | 2023-09-05 |
4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1 Letteratura correlata
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
494798-73-1 (4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso